6-(2,4-difluorophenyl)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
6-(2,4-difluorophenyl)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C17H14F2N6S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.09687197 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Research on derivatives of 6-(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, including compounds structurally similar to 6-(2,4-difluorophenyl)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, has shown significant antibacterial activity. These compounds have been reported to exhibit good inhibitory effects against a range of bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. Particularly, derivatives with chloro, fluoro, dimethoxy, and dihydroxy substitutions demonstrated enhanced activity over other variants. The structural confirmation of these compounds was achieved through techniques like elemental analyses, mass spectrometry, and NMR spectroscopy, and their interaction with bacterial targets was explored using in silico docking studies (Nayak & Poojary, 2020).
Fungicidal Activity
Another area of application for compounds within the same chemical family involves fungicidal properties. Studies have shown that certain derivatives possess fungicidal activity, highlighting their potential in addressing fungal infections. The synthesis approaches for these compounds involve the condensation of precursor chemicals to form the final heterocyclic structures, with pyrazolyl-substituted derivatives showing promising results against fungal pathogens (El-Telbani et al., 2007).
Anticancer and Antioxidant Properties
Research into the anticancer and antioxidant properties of triazolo-thiadiazoles, including those structurally related to the specified compound, has been conducted. For instance, studies investigating the in vitro antioxidant property of triazolo-thiadiazoles through methods like DPPH and ABTS radical scavenging, as well as lipid peroxide assay, have identified significant antioxidant capabilities. Additionally, these compounds exhibited a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines, with lower IC50 values compared to standard drugs. This suggests a promising avenue for the development of anticancer therapies, especially considering their potential to induce apoptosis in cancer cells (Sunil et al., 2010).
Properties
IUPAC Name |
(7E)-6-(2,4-difluorophenyl)-7-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N6S/c1-9-11(8-24(3)22-9)6-15-16(13-5-4-12(18)7-14(13)19)23-25-10(2)20-21-17(25)26-15/h4-8H,1-3H3/b15-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWYMBSTRWQQJS-GIDUJCDVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=NN3C(=NN=C3S2)C)C4=C(C=C(C=C4)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=NN3C(=NN=C3S2)C)C4=C(C=C(C=C4)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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